molecular formula C7H10N2OS B1608647 N-(2-aminoethyl)thiophene-2-carboxamide CAS No. 58827-15-9

N-(2-aminoethyl)thiophene-2-carboxamide

Cat. No.: B1608647
CAS No.: 58827-15-9
M. Wt: 170.23 g/mol
InChI Key: HKAFVQQLGBEDEZ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C₇H₁₀N₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules, including novel materials with specific electronic properties .
  • Reactivity : It can undergo various reactions, including oxidation to form sulfoxides or sulfones, reduction to amines, and nucleophilic substitutions .

Biology

  • Biochemical Assays : N-(2-aminoethyl)thiophene-2-carboxamide has been investigated as a ligand in biochemical assays due to its ability to interact with biological macromolecules .
  • TRPM8 Channel Antagonist : It acts as a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is involved in cold sensation and thermoregulation. This property is being explored for its potential therapeutic applications in managing conditions related to temperature regulation .

Medicine

  • Anticancer Activity : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
  • Antimicrobial Properties : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Antioxidant Activity : Studies have indicated that it possesses antioxidant properties, which are critical for mitigating oxidative stress-related diseases .

Anticancer Research

A study highlighted the efficacy of thiophene carboxamide derivatives in inhibiting cancer cell proliferation. The mechanism involves disruption of microtubule dynamics, similar to established chemotherapeutics like Combretastatin A-4 .

Antibacterial Studies

Research demonstrated that derivatives of this compound exhibited inhibition zones comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed MICs ranging from 40 to 50 µg/mL .

Pharmacological Investigations

In vivo studies on the TRPM8 antagonistic properties revealed that this compound effectively decreased deep body temperature in animal models, indicating its potential use in treating conditions associated with thermoregulation .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-aminoethyl)thiophene-2-carboxamide is unique due to the presence of both the aminoethyl and carboxamide functional groups. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

N-(2-aminoethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Overview of Structure and Synthesis

This compound belongs to the class of thiophene derivatives, which are known for their broad spectrum of biological activities. The structure includes a thiophene ring, an amino group, and a carboxamide moiety, contributing to its potential as a drug candidate. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with amines or through multi-step synthetic routes that enhance the pharmacological profile of the resulting compounds .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong cytotoxicity . The mechanism of action appears to involve disruption of microtubule dynamics, similar to established chemotherapeutics like Combretastatin A-4 .

2. Antibacterial and Antifungal Properties

This compound has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin, with effective minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity has been observed, further supporting its potential in treating infectious diseases.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies using the ABTS assay revealed significant inhibition percentages for certain derivatives, with values reaching up to 62% compared to ascorbic acid . This antioxidant activity is attributed to the presence of the thiophene ring and amino groups that may stabilize free radicals.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

Study Activity Cell Line/Pathogen IC50/MIC Value
Study 1AnticancerHep3B5.46 µM
Study 2AntibacterialE. coliMIC 40-50 µg/mL
Study 3AntioxidantABTS assay62% inhibition

Case Study: Anticancer Mechanism

In a detailed investigation into the anticancer mechanisms of thiophene derivatives, it was found that this compound disrupts tubulin polymerization in cancer cells. This mechanism leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis . The study employed molecular docking techniques to elucidate binding interactions with tubulin proteins, confirming the compound's ability to mimic known anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminoethyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example:

  • Route 1 : React thiophene-2-carbonyl chloride with 2-aminoethylamine in dry toluene using DMAP as a catalyst. Purify via column chromatography or recrystallization (yield: ~60–70%) .
  • Route 2 : Use a Gewald reaction by refluxing ethyl methyl ketone with cyanoacetanilide derivatives in ethanol and sulfur, catalyzed by diethylamine (yield: 50%) .
    Key parameters include solvent choice (e.g., ethanol, toluene), temperature (reflux at 323–373 K), and catalysts (amines, sulfur).

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR. For example, amide protons typically resonate at δ 8.0–8.5 ppm .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N–H bend at ~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and confirm stereochemistry .

Q. What solvents are compatible with this compound during purification?

  • Methodological Answer :

  • Polar aprotic solvents : Dichloromethane, dimethylformamide (DMF) for dissolution .
  • Recrystallization : Use isopropyl alcohol or ethanol for slow evaporation to obtain single crystals .
    Avoid protic solvents (e.g., water) during synthesis to prevent hydrolysis of the amide bond.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Temperature : Increase reflux temperature (e.g., 353 K vs. 323 K) to accelerate kinetics but monitor for decomposition .
  • Catalysts : Test alternative bases (e.g., triethylamine instead of diethylamine) or phase-transfer catalysts.
  • Solvent Systems : Switch to microwave-assisted synthesis in cyclohexanone to reduce reaction time .
  • Workup : Optimize pH during extraction (e.g., pH 7–8 for amine stability) .

Q. How to resolve discrepancies between NMR and X-ray crystallography data?

  • Methodological Answer :

  • Verify Hydrogen Bonding : X-ray data in show intramolecular N–H⋯O bonds (1.86–2.12 Å), which may not be fully resolved in NMR.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility missed in static X-ray structures.
  • Recrystallization : Reproduce crystals in different solvents (e.g., DMF/hexane vs. ethanol) to confirm packing effects .

Q. What methodologies assess the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • TGA-DSC Analysis : Determine decomposition onset (e.g., ~300°C for related thiophene carboxamides) and phase transitions .
  • Isothermal Studies : Incubate the compound at 298 K, 323 K, and 373 K in air/vacuum to monitor mass loss and degradation products.
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy of thermal decomposition .

Q. How to establish structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Substitution Patterns : Compare bioactivity of derivatives with varying substituents (e.g., para-chloro vs. ortho-methoxy groups). Evidence shows chloro groups enhance intermolecular hydrogen bonding, potentially improving receptor binding.
  • In Silico Docking : Use AutoDock Vina to model interactions with targets like adenosine receptors. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Q. What computational models predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS. Focus on conserved residues (e.g., His250 in ULK1 for autophagy inhibition) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC50_{50} data .

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFVQQLGBEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405238
Record name N-(2-aminoethyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58827-15-9
Record name N-(2-aminoethyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl thiophene-2-carboxylate (12.0 g.) and ethylenediamine (15.4 ml.) was heated at 95°-100° C. for 48 hours. Excess ethylenediamine was removed under reduced pressure and the residue was dissolved in water (150 ml.). The insoluble material [bis(carboxamide)derivative] was removed by filtration. Evaporation of the filtrate gave a residue which was dissolved in toluene (50 ml.). The mixture was evaporated to give N-(2-aminoethyl)-thiophene-2-carboxamide as an oil (12.0 g.) essentially pure by TLC (Rf 0.90; SiO2 : 10% v/v methanol in chloroform as eluant) which was used without purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
N-(2-aminoethyl)thiophene-2-carboxamide

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